molecular formula C14H9ClIN3O3 B5528902 N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide

N'-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide

Cat. No.: B5528902
M. Wt: 429.59 g/mol
InChI Key: AADYLAGDOZMLFZ-CAOOACKPSA-N
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Description

N’-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2-iodobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, resulting in the formation of the desired hydrazone product. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and halogen groups play a crucial role in its reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide
  • 4-Chloro-N’-(4-chloro-3-nitrobenzylidene)benzohydrazide
  • N-(2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)dodecanamide

Uniqueness

N’-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide is unique due to the presence of both nitro and iodo groups, which confer distinct chemical and biological properties. The iodo group enhances its reactivity and potential for further functionalization, while the nitro group contributes to its biological activity .

Properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClIN3O3/c15-11-6-5-9(7-13(11)19(21)22)8-17-18-14(20)10-3-1-2-4-12(10)16/h1-8H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYLAGDOZMLFZ-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClIN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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